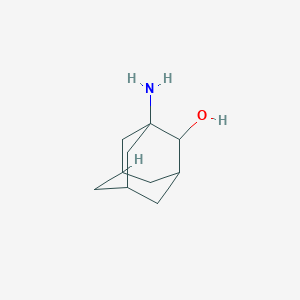
1-Amino-adamantan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Amino-adamantan-2-ol is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.
科学的研究の応用
1-Amino-adamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance materials and as a precursor for various functionalized adamantane derivatives.
Safety and Hazards
将来の方向性
The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives and the investigation of the electronic structure of adamantane derivatives . Furthermore, there is increasing interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
作用機序
Target of Action
1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .
生化学分析
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
The cellular effects of 1-Amino-adamantan-2-ol are currently unknown. Other adamantane derivatives have been shown to have significant effects on cells. For example, amantadine, an adamantane derivative, has potent anti-Influenza A activity .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Adamantane itself is known to undergo various transformations, including oxidation of the C–H bond to a selected functional group .
Subcellular Localization
Other adamantane derivatives have been shown to localize in the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-adamantan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-adamantan-2-ol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-adamantanone with hydroxylamine to form 1-amino-adamantan-2-one, followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-Amino-adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-Keto-adamantan-2-ol or 1-carboxy-adamantan-2-ol.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted adamantane derivatives.
類似化合物との比較
1-Hydroxy-adamantane: Lacks the amino group, making it less versatile in certain chemical reactions.
1-Amino-adamantane: Lacks the hydroxyl group, limiting its reactivity in oxidation reactions.
2-Amino-adamantane: Similar structure but different position of the amino group, affecting its chemical behavior.
Uniqueness: 1-Amino-adamantan-2-ol’s combination of amino and hydroxyl groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in the synthesis of multifunctional compounds and in applications requiring specific molecular interactions.
特性
IUPAC Name |
1-aminoadamantan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSDCJVYEECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
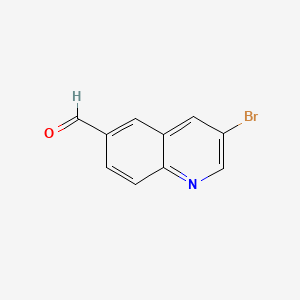
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
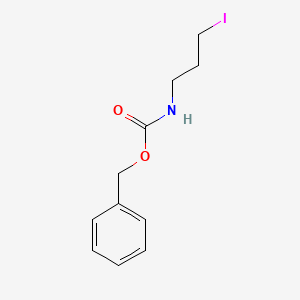
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)
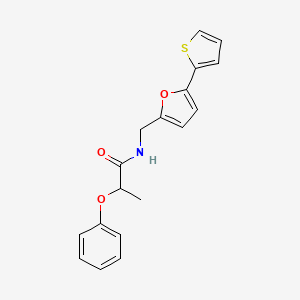
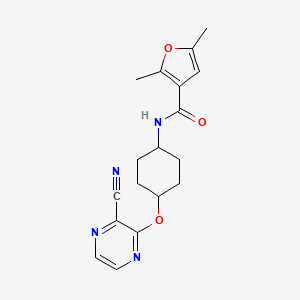
![5-[(3-METHOXYPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2743995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
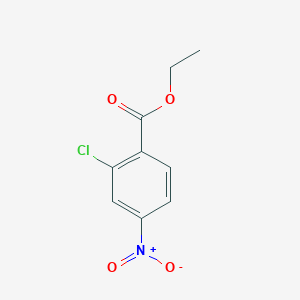
![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
